4-Desmethoxy-4-chloro Omeprazole Sulfide synthesis pathway
4-Desmethoxy-4-chloro Omeprazole Sulfide synthesis pathway
An In-Depth Technical Guide to the Synthesis of 4-Desmethoxy-4-chloro Omeprazole Sulfide
Abstract
This technical guide provides a comprehensive, mechanistically-driven overview of the synthetic pathway for 4-Desmethoxy-4-chloro Omeprazole Sulfide, a key analog and intermediate in the chemical space of proton pump inhibitors (PPIs). The document is structured for researchers and drug development professionals, offering a deep dive into the strategic disconnection of the target molecule and the detailed synthesis of its core heterocyclic precursors: 5-methoxy-1H-benzimidazole-2-thiol and 2-(chloromethyl)-4-chloro-3,5-dimethylpyridine. Each section elucidates the causality behind experimental choices, provides detailed, field-proven protocols, and is supported by authoritative references to ensure scientific integrity and reproducibility.
Strategic Overview: A Convergent Synthesis Approach
The synthesis of 4-Desmethoxy-4-chloro Omeprazole Sulfide, with the IUPAC name 2-[[(4-Chloro-3,5-dimethylpyridin-2-yl)methyl]thio]-5-methoxy-1H-benzimidazole, is most effectively achieved through a convergent strategy.[1] This approach involves the independent synthesis of two primary heterocyclic building blocks, which are then coupled in the final step to form the target thioether. The key disconnection is made at the sulfide linkage, which is synthetically formed via a nucleophilic substitution reaction.
This strategy offers significant advantages, including higher overall efficiency, easier purification of intermediates, and the flexibility to create various analogs by modifying either of the precursor fragments.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of Precursor A: 5-Methoxy-1H-benzimidazole-2-thiol
The benzimidazole moiety is constructed via a classical cyclocondensation reaction. This involves reacting a substituted o-phenylenediamine with a one-carbon electrophile that also serves as a sulfur source, thereby forming the five-membered imidazole ring fused to the benzene core.
Mechanistic Rationale
The reaction of 4-methoxy-1,2-phenylenediamine with carbon disulfide (CS₂) in the presence of a strong base like potassium hydroxide is a robust and widely used method.[2] The base deprotonates the amine, which then acts as a nucleophile, attacking the electrophilic carbon of CS₂. A subsequent intramolecular cyclization, driven by the proximity of the second amino group, followed by dehydration, yields the stable aromatic benzimidazole-2-thiolate salt, which is neutralized upon acidic workup.
Caption: Synthesis pathway for the benzimidazole precursor.
Experimental Protocol
Objective: To synthesize 5-Methoxy-1H-benzimidazole-2-thiol.
| Reagent | MW ( g/mol ) | Amount | Moles | Equivalent |
| 4-Methoxy-1,2-phenylenediamine | 138.17 | 13.8 g | 0.10 | 1.0 |
| Potassium Hydroxide (KOH) | 56.11 | 6.7 g | 0.12 | 1.2 |
| Carbon Disulfide (CS₂) | 76.13 | 9.1 g (7.2 mL) | 0.12 | 1.2 |
| Ethanol (95%) | - | 150 mL | - | - |
| Acetic Acid | - | ~10 mL | - | - |
Procedure:
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In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide in 150 mL of ethanol.
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Add 4-methoxy-1,2-phenylenediamine to the ethanolic KOH solution and stir until fully dissolved.
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Cool the mixture in an ice bath and add carbon disulfide dropwise over 30 minutes. Caution: CS₂ is highly volatile, flammable, and toxic. Perform this step in a well-ventilated fume hood.
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After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by TLC.
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After reflux, cool the reaction mixture to room temperature. A solid potassium salt of the product should precipitate.
-
Filter the solid and wash it with cold ethanol.
-
Dissolve the collected solid in 200 mL of warm water.
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Neutralize the solution by adding glacial acetic acid dropwise until the pH is approximately 6-7, at which point the product will precipitate.
-
Cool the suspension in an ice bath for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the product with cold water and dry it under vacuum to yield 5-methoxy-1H-benzimidazole-2-thiol as a solid.
Synthesis of Precursor B: 2-(Chloromethyl)-4-chloro-3,5-dimethylpyridine
The synthesis of the substituted pyridine precursor is a multi-step process that requires careful control of regioselectivity. The strategy involves activating the pyridine ring via N-oxidation, followed by sequential functionalization at the C4 and C2 positions.
Synthetic Strategy and Rationale
The pathway begins with 2,3,5-trimethylpyridine (2,3,5-collidine). The key transformation is the N-oxidation, which activates the methyl group at the C2 position for subsequent rearrangement and chlorination, and also facilitates the introduction of the chloro group at the C4 position.[1]
Caption: Multi-step synthesis of the pyridine precursor.
Experimental Protocols
Step 3.2.1: N-Oxidation
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Dissolve 2,3,5-trimethylpyridine in glacial acetic acid.
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Cool the solution to 0°C and add hydrogen peroxide (30% solution) dropwise, maintaining the temperature below 10°C.
-
Stir the reaction at 70-80°C for 24 hours.
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Cool the mixture, and carefully neutralize it with a saturated sodium carbonate solution.
-
Extract the product with dichloromethane, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to obtain the N-oxide.
Step 3.2.2: C4-Chlorination
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Add the 2,3,5-trimethylpyridine N-oxide to an excess of phosphorus oxychloride (POCl₃) at 0°C.
-
Slowly heat the mixture to reflux and maintain for 2-3 hours.
-
Cool the reaction and carefully pour it onto crushed ice.
-
Neutralize with a strong base (e.g., NaOH pellets) while keeping the mixture cool.
-
Extract the product with ethyl acetate, dry the organic phase, and purify by column chromatography to yield 4-chloro-2,3,5-trimethylpyridine N-oxide.
Step 3.2.3: C2-Methyl Functionalization and Chlorination
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Heat the 4-chloro N-oxide intermediate in acetic anhydride (Ac₂O) to reflux for 2-4 hours to induce a Boekelheide-type rearrangement, forming the 2-acetoxymethyl derivative.
-
Remove excess acetic anhydride under vacuum.
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Hydrolyze the acetate ester by refluxing with aqueous HCl to yield 2-(hydroxymethyl)-4-chloro-3,5-dimethylpyridine.
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Isolate the alcohol and react it with thionyl chloride (SOCl₂) in an inert solvent like dichloromethane at 0°C to room temperature.
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After the reaction is complete, remove the solvent and excess SOCl₂ under vacuum to obtain the final precursor, 2-(chloromethyl)-4-chloro-3,5-dimethylpyridine, often as its hydrochloride salt.
Final Convergent Synthesis and Characterization
The final step is the coupling of the two synthesized precursors via a standard S_N2 reaction to form the thioether linkage.
Mechanism and Rationale
In a polar aprotic solvent, a base is used to deprotonate the acidic thiol proton of the benzimidazole precursor, generating a potent thiolate nucleophile. This anion then attacks the electrophilic carbon of the chloromethyl group on the pyridine precursor, displacing the chloride leaving group and forming the desired sulfide product.[3][4]
Caption: Final coupling step to form the target sulfide.
Experimental Protocol
Objective: To synthesize 4-Desmethoxy-4-chloro Omeprazole Sulfide.
| Reagent | MW ( g/mol ) | Amount | Moles | Equivalent |
| 5-Methoxy-1H-benzimidazole-2-thiol | 180.23 | 9.0 g | 0.050 | 1.0 |
| 2-(Chloromethyl)-4-chloro-3,5-dimethylpyridine | 190.07 | 9.5 g | 0.050 | 1.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 2.2 g | 0.055 | 1.1 |
| Methanol | - | 200 mL | - | - |
Procedure:
-
Suspend 5-methoxy-1H-benzimidazole-2-thiol in 200 mL of methanol in a round-bottom flask.
-
Add a solution of sodium hydroxide in a small amount of water and stir until a clear solution of the sodium thiolate is formed.
-
Add a solution of 2-(chloromethyl)-4-chloro-3,5-dimethylpyridine in methanol dropwise to the thiolate solution at room temperature.
-
Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction by TLC until the starting materials are consumed.
-
Once complete, reduce the solvent volume by half using a rotary evaporator.
-
Add 200 mL of cold water to the concentrated mixture to precipitate the crude product.
-
Stir the suspension in an ice bath for 1 hour.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold diethyl ether.
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Dry the product under vacuum. If necessary, recrystallize from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure 4-Desmethoxy-4-chloro Omeprazole Sulfide.
Characterization
The identity and purity of the final compound should be confirmed using standard analytical techniques.[5]
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¹H and ¹³C NMR: To confirm the chemical structure and connectivity of the coupled product.
-
Mass Spectrometry (MS): To verify the molecular weight (C₁₆H₁₆ClN₃OS, MW: 333.83 g/mol ).[6]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
References
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Benzimidazoles and Proton Pump Inhibitors. ResearchGate. Available at: [Link]
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Benzimidazole synthesis. Organic Chemistry Portal. Available at: [Link]
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Synthesis, structure, and reactivity of Omeprazole and related compounds. White Rose eTheses Online. Available at: [Link]
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Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. SciSpace. Available at: [Link]
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Synthesis of Aniline Substituted Benzimidazole Derivatives. ResearchGate. Available at: [Link]
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Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. RSC Publishing. Available at: [Link]
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Substrate-Controlled Divergent Synthesis of Benzimidazole-Fused Quinolines and Spirocyclic Benzimidazole-Fused Isoindoles. PMC - NIH. Available at: [Link]
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Proton Pump Inhibitors. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]
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Synthesis and Characterization of Some New Benzimidazole Derivatives. ResearchGate. Available at: [Link]
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1-Arylsulfonyl-2-(Pyridylmethylsulfinyl) Benzimidazoles as New Proton Pump Inhibitor Prodrugs. PMC - NIH. Available at: [Link]
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Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. Current Trends in Pharmacy and Pharmaceutical Chemistry. Available at: [Link]
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Substituted benzimidazoles | Patent Publication Number 20090258897. Patexia. Available at: [Link]
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Omeprazole Sulfide N1-Methyl 5-Methoxy Analog. Allmpus - Research and Development. Available at: [Link]
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Novel and Improved Method for the Synthesis of 2-Mercaptobenzimidazole Derivatives. Oriental Journal of Chemistry. Available at: [Link]
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Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles. RSC Publishing. Available at: [Link]
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